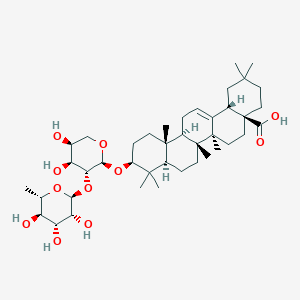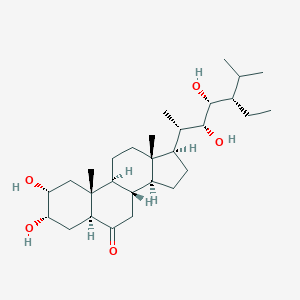
4'-Methoxy-7-isoflavanol
Overview
Description
4’-Methoxy-7-isoflavanol is a naturally occurring isoflavonoid compound predominantly found in leguminous plants. Isoflavonoids are a diverse group of secondary metabolites derived from the phenylpropanoid pathway. These compounds play significant roles in plant-environment interactions and human health . 4’-Methoxy-7-isoflavanol is known for its antimicrobial properties and is involved in the biosynthesis of phytoalexins, which are antimicrobial compounds produced by plants in response to stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-7-isoflavanol involves several steps, starting from the basic flavonoid structure. One common method includes the use of 2-hydroxyisoflavanone synthase, which catalyzes the aryl migration and hydroxylation of flavanones to yield 2-hydroxyisoflavanones . These intermediates can then be further modified through hydroxylation, methylation, and other reactions to produce 4’-Methoxy-7-isoflavanol.
Industrial Production Methods: Industrial production of 4’-Methoxy-7-isoflavanol typically involves the extraction from plant sources, followed by purification using techniques such as maceration, percolation, and soxhlet extraction . Advanced methods like ultrasonic extraction and microwave-assisted extraction are also employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-7-isoflavanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert 4’-Methoxy-7-isoflavanol into its corresponding quinone or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives of 4’-Methoxy-7-isoflavanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of 4’-Methoxy-7-isoflavanol .
Scientific Research Applications
4’-Methoxy-7-isoflavanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex isoflavonoid compounds.
Biology: The compound is studied for its role in plant defense mechanisms and its antimicrobial properties.
Mechanism of Action
The mechanism of action of 4’-Methoxy-7-isoflavanol involves its interaction with specific enzymes and proteins in plants. It acts as a precursor in the biosynthesis of phytoalexins, which are antimicrobial compounds that help plants defend against pathogens . The compound is converted into its active form through enzymatic reactions involving vestitone reductase and 7,2’-dihydroxy-4’-methoxy-isoflavanol dehydratase .
Comparison with Similar Compounds
Genistein: Another isoflavonoid with similar biological activities, including antioxidant and antimicrobial properties.
Daidzein: Known for its role in plant defense and its potential health benefits in humans.
Formononetin: A methoxylated isoflavonoid with similar biosynthetic pathways and biological activities.
Uniqueness: 4’-Methoxy-7-isoflavanol is unique due to its specific methoxy group at the 4’ position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other isoflavonoids and contributes to its specific roles in plant defense and potential health benefits .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRFNXQLWQOWED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909290 | |
| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10499-17-9 | |
| Record name | 4'-O-Methyl equol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010499179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90909290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4aS,5R,7S)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol](/img/structure/B191374.png)







![[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate](/img/structure/B191407.png)




